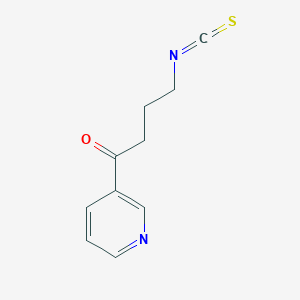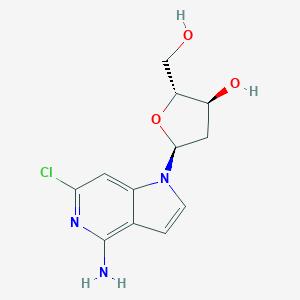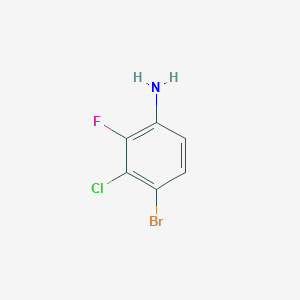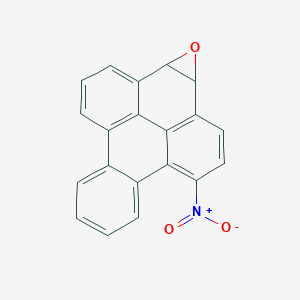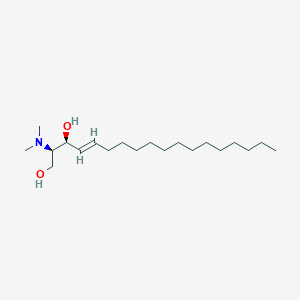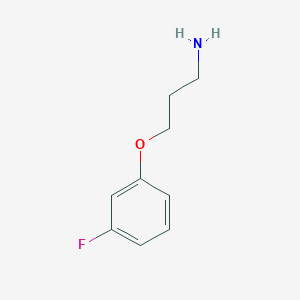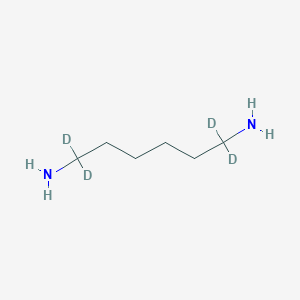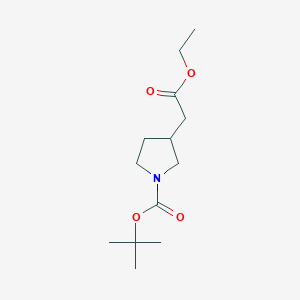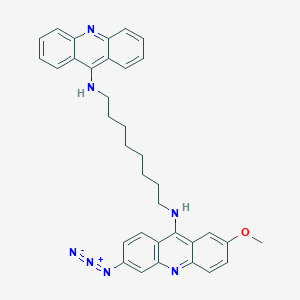
N-(6-Azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine, commonly known as acridine orange, is a fluorescent dye that has been widely used in scientific research for over a century. Its unique properties have made it an essential tool for a variety of applications, from staining biological samples to studying DNA and RNA.
作用机制
Acridine orange works by intercalating between the base pairs of DNA and RNA, causing them to fluoresce under certain conditions. The dye has a net positive charge, which allows it to bind to the negatively charged phosphate groups of nucleic acids. Once bound, acridine orange becomes highly fluorescent and can be visualized using a fluorescence microscope or other imaging techniques.
生化和生理效应
Acridine orange has been shown to have a variety of biochemical and physiological effects on cells and tissues. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress. Additionally, acridine orange has been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent.
实验室实验的优点和局限性
One of the main advantages of acridine orange is its high sensitivity and selectivity for nucleic acids. It can be used to visualize DNA and RNA in a variety of samples, including cells, tissues, and gels. Additionally, acridine orange is relatively inexpensive and easy to use, making it accessible to researchers with limited resources.
However, there are also several limitations to the use of acridine orange in lab experiments. For example, the dye can be toxic to cells at high concentrations, and its fluorescence can be affected by pH and other environmental factors. Additionally, acridine orange is not specific to DNA or RNA and can also bind to other cellular components, leading to potential artifacts in imaging.
未来方向
Despite its long history of use in scientific research, there is still much to be learned about the properties and applications of acridine orange. Some potential future directions for research include:
1. Developing new methods for synthesizing acridine orange that are more efficient and environmentally friendly.
2. Exploring the use of acridine orange in combination with other fluorescent dyes to improve imaging and visualization of cellular structures and processes.
3. Investigating the potential use of acridine orange as an antimicrobial agent, particularly in the context of antibiotic resistance.
4. Studying the effects of acridine orange on cellular metabolism and signaling pathways to better understand its mechanisms of action.
5. Developing new applications for acridine orange in fields such as nanotechnology and drug delivery.
In conclusion, acridine orange is a versatile and valuable tool for scientific research, with a wide range of applications in fields such as biology, chemistry, and medicine. While there are limitations to its use, ongoing research is likely to uncover new and innovative ways to utilize this powerful fluorescent dye.
合成方法
Acridine orange can be synthesized through a multistep process involving the reaction of acridine with various reagents. The most commonly used method involves the reaction of 9-aminoacridine with 2-chloro-6-nitrobenzyl chloride, followed by reduction with zinc and hydrochloric acid. The resulting compound is then reacted with sodium azide to produce acridine orange.
科学研究应用
Acridine orange has been extensively used in scientific research due to its ability to selectively stain nucleic acids. It can be used to visualize DNA and RNA in cells and tissues, making it a valuable tool for studying cellular processes such as mitosis and apoptosis. Additionally, acridine orange has been used to detect DNA damage and mutations, as well as to study the structure and function of nucleic acids.
属性
CAS 编号 |
116273-54-2 |
|---|---|
产品名称 |
N-(6-Azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine |
分子式 |
C35H35N7O |
分子量 |
569.7 g/mol |
IUPAC 名称 |
N-acridin-9-yl-N'-(6-azido-2-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C35H35N7O/c1-43-25-17-19-32-29(23-25)35(28-18-16-24(41-42-36)22-33(28)40-32)38-21-11-5-3-2-4-10-20-37-34-26-12-6-8-14-30(26)39-31-15-9-7-13-27(31)34/h6-9,12-19,22-23H,2-5,10-11,20-21H2,1H3,(H,37,39)(H,38,40) |
InChI 键 |
RVMSVFZQNRNRLO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
其他 CAS 编号 |
116273-54-2 |
同义词 |
AMAAOD N-(3-azido-7-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine N-(6-azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



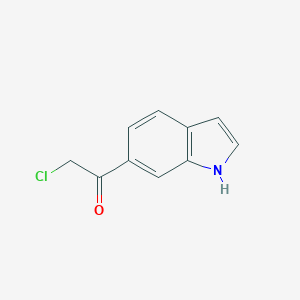
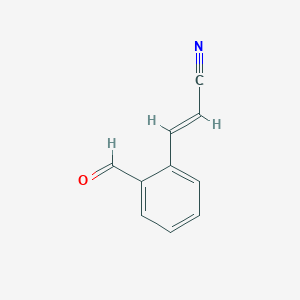
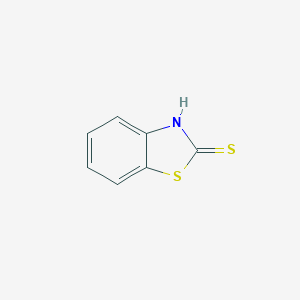
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
